molecular formula C12H19NO2 B14649262 8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol CAS No. 54284-97-8

8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol

Cat. No.: B14649262
CAS No.: 54284-97-8
M. Wt: 209.28 g/mol
InChI Key: KCFOFIWEYNVOFV-UHFFFAOYSA-N
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Description

8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol is an organic compound characterized by the presence of amino, hydroxyl, and alkyne functional groups This compound is notable for its unique structure, which includes a nonadiyne backbone with amino and hydroxyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Nonadiyne Backbone: This can be achieved through a series of coupling reactions involving alkynes. For example, a Sonogashira coupling reaction can be used to form the carbon-carbon triple bonds.

    Introduction of Amino and Hydroxyl Groups: The amino group can be introduced through nucleophilic substitution reactions, while the hydroxyl groups can be added via hydroboration-oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The alkyne groups can be reduced to alkenes or alkanes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.

Major Products

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the alkyne groups can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol: shares similarities with other nonadiyne derivatives, such as:

Uniqueness

The unique combination of amino, hydroxyl, and alkyne groups in this compound distinguishes it from other compounds

Properties

CAS No.

54284-97-8

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

8-amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol

InChI

InChI=1S/C12H19NO2/c1-10(2,13)8-6-7-9-12(5,15)11(3,4)14/h14-15H,13H2,1-5H3

InChI Key

KCFOFIWEYNVOFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC#CC(C)(C(C)(C)O)O)N

Origin of Product

United States

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